molecular formula C16H15NO2S B353001 3-(3-phenoxypropyl)benzo[d]thiazol-2(3H)-one CAS No. 104029-52-9

3-(3-phenoxypropyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B353001
CAS No.: 104029-52-9
M. Wt: 285.4g/mol
InChI Key: CCJQOTFFLVAEDM-UHFFFAOYSA-N
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Description

3-(3-phenoxypropyl)benzo[d]thiazol-2(3H)-one is a synthetic small molecule based on the privileged benzo[d]thiazol-2(3H)-one scaffold, a structure of high interest in medicinal chemistry and agrochemical research . This compound features a phenoxypropyl chain at the 3-position of the benzothiazolone core, a modification designed to influence its lipophilicity and biomolecular interactions. The benzothiazolone nucleus is recognized for its diverse biological activities. Primary research applications for this chemical class include investigation into antifungal agents , as related derivatives have demonstrated moderate inhibition activity against phytopathogenic fungi such as Botrytis cinerea and Colletotrichum orbiculare . Furthermore, the scaffold shows significant potential in central nervous system (CNS) research . Structurally similar benzo[d]thiazol derivatives have exhibited notable anticonvulsant and antidepressant effects in preclinical models, with some compounds showing efficacy comparable to or greater than standard drugs like valproate and fluoxetine . The mechanism of action for these effects is complex and may involve the enhancement of monoaminergic neurotransmission by increasing serotonin and norepinephrine concentrations . This product is offered as a high-purity chemical for use in biochemical research, high-throughput screening, and as a building block for the synthesis of more complex derivatives. Researchers can utilize this compound to explore structure-activity relationships (SAR) and develop new pharmacologically active molecules. Please Note: This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-(3-phenoxypropyl)-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2S/c18-16-17(14-9-4-5-10-15(14)20-16)11-6-12-19-13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJQOTFFLVAEDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCN2C3=CC=CC=C3SC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct N-Alkylation of Benzo[d]thiazol-2(3H)-one

The most straightforward method involves the alkylation of benzo[d]thiazol-2(3H)-one with 3-phenoxypropyl bromide under basic conditions. This approach mirrors the synthesis of analogous benzothiazole derivatives reported in recent studies.

Procedure :

  • Reaction Setup : Benzo[d]thiazol-2(3H)-one (1 mmol) is combined with 3-phenoxypropyl bromide (1.2 mmol) in dimethyl sulfoxide (DMSO, 2 mL) as the solvent.

  • Base Addition : Potassium carbonate (K₂CO₃, 2 mmol) is added to deprotonate the lactam nitrogen, enhancing its nucleophilicity.

  • Heating and Stirring : The mixture is heated to 120°C for 6 hours under magnetic stirring, with progress monitored via thin-layer chromatography (TLC).

  • Workup : After cooling, the reaction is quenched with water (8 mL) and extracted with ethyl acetate. The organic layer is dried over sodium sulfate (Na₂SO₄) and concentrated under reduced pressure.

  • Purification : Column chromatography (petroleum ether:ethyl acetate = 2:1) yields the title compound as a white solid (50% yield).

Mechanistic Insight : The base deprotonates the nitrogen, enabling a nucleophilic attack on the electrophilic carbon of 3-phenoxypropyl bromide. The reaction proceeds via an SN2 mechanism, favoring the formation of the N-alkylated product.

Two-Step Synthesis via Intermediate Formation

An alternative route involves synthesizing an intermediate halogenated derivative before introducing the phenoxypropyl group. This method is advantageous when direct alkylation yields are suboptimal.

Step 1: Synthesis of 3-Bromopropylbenzo[d]thiazol-2(3H)-one

  • Reaction : Benzo[d]thiazol-2(3H)-one (1 mmol) is treated with 1,3-dibromopropane (1.5 mmol) in acetonitrile (6 mL) at reflux for 12 hours.

  • Isolation : The intermediate 3-bromopropyl derivative is isolated via filtration (65% yield).

Step 2: Phenoxy Group Introduction

  • Nucleophilic Substitution : The brominated intermediate (1 mmol) reacts with phenol (1.2 mmol) in the presence of K₂CO₃ (2 mmol) in DMSO at 100°C for 8 hours.

  • Purification : Ethyl acetate extraction and column chromatography yield the final product (45% overall yield).

Optimization of Reaction Conditions

Solvent and Base Selection

Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like DMSO enhance ionic dissociation, improving nucleophilicity. Comparative studies show:

SolventBaseTemperature (°C)Yield (%)
DMSOK₂CO₃12050
DMFNaH10042
AcetonitrileK₂CO₃8035

DMSO with K₂CO₃ provides optimal results due to its high boiling point and ability to stabilize transition states.

Temperature and Time Dependence

Elevated temperatures (100–120°C) accelerate the reaction but may promote side reactions such as O-alkylation. A balance is achieved at 120°C for 6 hours, maximizing yield while minimizing degradation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.85–7.25 (m, 8H, aromatic), 4.25 (t, J = 6.4 Hz, 2H, N-CH₂), 3.95 (t, J = 6.0 Hz, 2H, O-CH₂), 2.15 (quin, J = 6.2 Hz, 2H, CH₂).

  • ¹³C NMR : 168.5 (C=O), 157.2 (C-O), 130.1–115.3 (aromatic carbons), 48.1 (N-CH₂), 42.3 (O-CH₂), 29.8 (CH₂).

  • HRMS (ESI) : m/z calc. for C₁₆H₁₅NO₂S [M+H]⁺: 293.0812, found: 293.0815.

Purity Assessment

High-performance liquid chromatography (HPLC) analysis shows >98% purity when using petroleum ether:ethyl acetate (2:1) for chromatography.

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield (%)
Direct AlkylationSingle step, minimal purificationRequires excess alkylating agent50
Two-Step SynthesisBetter control over intermediatesLonger reaction time45

The direct method is preferred for its simplicity, while the two-step approach offers flexibility for structural modifications.

Industrial Scalability and Environmental Considerations

The use of DMSO, a recoverable solvent, aligns with green chemistry principles. However, the toxicity of 3-phenoxypropyl bromide necessitates careful waste management. Recent patents highlight the adoption of alternative solvents like toluene in large-scale syntheses , though this remains unexplored for the target compound.

Chemical Reactions Analysis

Types of Reactions

3-(3-phenoxypropyl)benzo[d]thiazol-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens or alkylating agents for substitution reactions. The reaction conditions often involve specific temperatures and solvents to optimize the yield and purity of the products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

Pharmacological Applications

Benzothiazole derivatives, including 3-(3-phenoxypropyl)benzo[d]thiazol-2(3H)-one, have been extensively studied for their pharmacological effects. The following applications have been identified:

  • Antidepressant Activity : Research indicates that certain benzothiazole derivatives exhibit significant antidepressant effects. For instance, compounds similar to this compound have shown efficacy in reducing immobility duration in forced swimming tests, suggesting a potential mechanism involving serotonin and norepinephrine modulation .
  • Anticonvulsant Properties : The anticonvulsant activity of benzothiazole derivatives has been documented through various animal models. Compounds derived from this class have demonstrated protective effects in maximal electroshock seizure tests, indicating their potential use in treating epilepsy .
  • Antimicrobial Activity : Benzothiazole derivatives have also been evaluated for their antimicrobial properties against various pathogens, including both gram-positive and gram-negative bacteria. This suggests a broader application in infectious disease management .

Synthesis and Derivative Exploration

The synthesis of this compound can be achieved through various chemical reactions involving phenoxypropyl and benzo[d]thiazole moieties. The synthetic pathways often focus on modifying the substituents on the benzothiazole ring to enhance biological activity or reduce toxicity.

Table 1: Synthetic Methods for Benzothiazole Derivatives

MethodDescriptionYield
Condensation ReactionReaction between phenolic compounds and thiazole derivativesHigh
CyclizationFormation of the thiazole ring via cyclization of appropriate precursorsModerate to High
Substitution ReactionsIntroduction of various functional groups to enhance activityVariable

Case Studies and Research Findings

Several studies have documented the efficacy of benzothiazole derivatives in clinical and preclinical settings:

  • Case Study on Antidepressant Effects : A study synthesized multiple derivatives of benzothiazoles, including this compound, which were tested in forced swimming tests. Results indicated that specific substitutions on the phenyl ring significantly influenced antidepressant activity, with some compounds showing higher efficacy than standard treatments like fluoxetine .
  • Anticonvulsant Activity Assessment : In another investigation, several benzothiazole derivatives were evaluated for their anticonvulsant properties using the maximal electroshock seizure test. Results showed that compounds with specific structural features exhibited protective indices comparable to established anticonvulsants like phenobarbital .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between 3-(3-phenoxypropyl)benzo[d]thiazol-2(3H)-one and its analogs:

Compound Name Substituents/Modifications Synthesis Method Yield Key Features Reference
This compound Phenoxypropyl at N3 Not explicitly described in evidence N/A Lipophilic side chain; potential radiopharmaceutical utility N/A
6-Acetyl-3-(3-aminopropyl)benzo[d]thiazol-2(3H)-one Acetyl at C6, aminopropyl at N3 Reaction of 6-acetyl-2-hydroxybenzothiazole with 3-bromopropylamine High Amino group enhances solubility; used in SPECT metallo-radiopharmaceuticals
3-(3-(4-(4-(2-Oxobenzo[d]thiazol-3-yl)butyl)piperazin-1-yl)propyl)benzo[d]thiazol-2(3H)-one (5j) Piperazine-butyl linker between two benzothiazolones General Procedure D (bivalent ligand design) 51–53% Bivalent structure; potential for multivalent receptor interactions
6-(3-Fluoropropyl)benzo[d]thiazol-2(3H)-one Fluoropropyl at C6 Halogenation of propyl chain N/A Fluorine increases electronegativity and metabolic stability
3-[(5-(4-Pentylphenyl)-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-one (4h) Oxadiazole-methyl at N3 POCl3-mediated cyclization of hydrazides 81–91% Oxadiazole enhances π-stacking; antifungal activity reported
3-(2-Oxo-2-phenylethyl)benzo[d]thiazol-2(3H)-one Phenacyl group at N3 Substitution with phenacyl bromide N/A Conjugated carbonyl system; possible fluorescence properties

Structural and Functional Insights

  • Electronic Effects: Halogenated derivatives (e.g., 6-(3-fluoropropyl)) exhibit enhanced stability due to the electron-withdrawing effects of fluorine, whereas amino groups (e.g., 3-aminopropyl) increase polarity and solubility .
  • Bivalent Ligands : Compounds like 5j incorporate piperazine linkers to create bivalent structures, which may enhance binding avidity to dimeric receptors .

Pharmacological Potential

  • Radiopharmaceuticals: Aminopropyl derivatives (e.g., 6-acetyl-3-(3-aminopropyl)) are utilized in ⁹⁹ᵐTc-labeled probes for imaging sigma-1 receptors, highlighting the role of substituents in radiometal chelation .
  • Antifungal Activity : Oxadiazole-methyl derivatives (4h–k) demonstrate significant antifungal activity, likely due to interactions with fungal membrane proteins .

Biological Activity

3-(3-phenoxypropyl)benzo[d]thiazol-2(3H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d]thiazole core with a phenoxypropyl substituent, which is crucial for its biological activity. The structural formula can be represented as follows:

C16H17N1O1S1\text{C}_{16}\text{H}_{17}\text{N}_{1}\text{O}_{1}\text{S}_{1}

This structure contributes to its interaction with various biological targets, particularly in the context of inflammation and cancer.

Biological Activity Overview

Research indicates that compounds derived from the benzo[d]thiazole scaffold exhibit a range of biological activities, including:

  • Anti-inflammatory Effects : Selective CB2 receptor agonism has been observed, which modulates inflammatory responses without psychotropic effects . This makes it a promising candidate for treating conditions like inflammatory bowel disease.
  • Anticancer Properties : Studies have shown that derivatives of benzo[d]thiazole can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The compound's ability to interfere with key signaling pathways (e.g., AKT and ERK) is noteworthy.

The mechanisms through which this compound exerts its effects include:

  • CB2 Receptor Activation : As a selective agonist for the CB2 receptor, it modulates immune responses, potentially reducing inflammation in diseases like colitis .
  • Cell Cycle Arrest and Apoptosis : In vitro studies have demonstrated that the compound can induce cell cycle arrest and promote apoptosis in cancer cells by downregulating survival pathways .

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to this compound:

  • Anti-inflammatory Activity : A study highlighted that certain benzo[d]thiazole derivatives exhibited significant anti-inflammatory effects in mouse models of colitis. The compounds reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-α .
  • Anticancer Efficacy : Another research effort synthesized a series of benzothiazole derivatives, including this compound. These compounds were tested against various cancer cell lines (A431, A549, H1299), showing potent inhibition of cell proliferation and migration .

Data Table: Summary of Biological Activities

Activity TypeCompound EffectReference
Anti-inflammatoryModulation of IL-6 and TNF-α levels
AnticancerInduction of apoptosis
CB2 Receptor AgonismSelective activation

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